molecular formula C15H11Cl2NO3 B5713843 N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide

N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5713843
M. Wt: 324.2 g/mol
InChI Key: SXNWTVXRNMIINH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to a benzodioxole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-benzodioxole-5-carboxamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of phase transfer catalysts to enhance the reaction rate and yield. Solvents such as chloroform or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction. The product is typically purified by recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as sigma receptors. These receptors are involved in modulating neurotransmitter release and have been implicated in various neurological conditions. The compound binds to these receptors, potentially altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(3,4-dichlorobenzyl)cinchoninium chloride

Uniqueness

N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with sigma receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-1-9(5-12(11)17)7-18-15(19)10-2-4-13-14(6-10)21-8-20-13/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNWTVXRNMIINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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